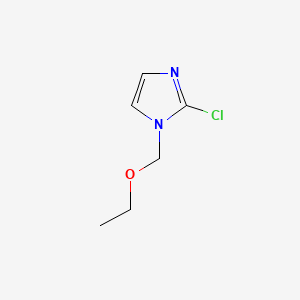

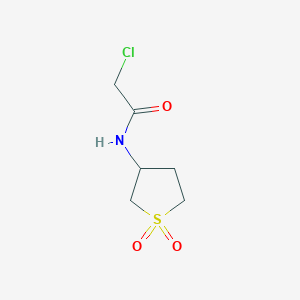

(2,3-Dibenzoyloxy-5-iodo-6-methyloxan-4-yl) benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

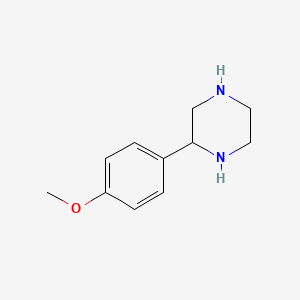

“(2,3-Dibenzoyloxy-5-iodo-6-methyloxan-4-yl) benzoate” is a chemical compound with the molecular formula C27H23IO7 and a molecular weight of 586.4 g/mol1. It’s primarily used as an intermediary for the synthesis of certain antiviral drugs, specifically those combating HIV and Herpes2.

Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, related compounds have been synthesized through various methods including bromination, benzyl protection, and halogen exchange reactions3.Molecular Structure Analysis

The molecular structure of this compound is not explicitly mentioned in the search results. However, it can be inferred from its molecular formula C27H23IO71.Chemical Reactions Analysis

The specific chemical reactions involving this compound are not explicitly mentioned in the search results. However, related compounds have been involved in reactions such as Suzuki coupling and Ullmann coupling3.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results. However, its molecular formula is C27H23IO7 and it has a molecular weight of 586.4 g/mol1.Wissenschaftliche Forschungsanwendungen

Radiotracer Synthesis for Imaging

A study by Gao et al. (2018) discussed the synthesis of carbon-11-labeled CK1 inhibitors, potentially used as PET radiotracers for imaging in Alzheimer's disease. Although not directly related to the specific compound , this research demonstrates the broader context of synthesizing radiolabeled compounds for medical imaging and diagnostics, highlighting the importance of such chemical syntheses in developing tools for neurological disease investigations (Gao, Wang, & Zheng, 2018).

Plant Glucosylation Reactions

Lim et al. (2002) investigated the activity of Arabidopsis glycosyltransferases toward benzoates, including their role in the glucosylation of various benzoic acids. This study provides insights into how plants metabolize benzoate compounds, which could have implications for understanding the metabolic pathways of similar compounds, including the one (Lim et al., 2002).

Investigation of Mesomorphic Properties

Research by Milewska et al. (2015) on chiral benzoates and fluorobenzoates revealed their mesomorphic properties, including the observation of antiferroelectric smectic phases and direct transitions from antiferroelectric to isotropic phases. These findings contribute to the understanding of liquid crystalline behaviors in benzoate derivatives, which could extend to the study of "(2,3-Dibenzoyloxy-5-iodo-6-methyloxan-4-yl) benzoate" and its potential applications in liquid crystal displays or other technologies (Milewska, Drzewiński, Czerwiński, & Dąbrowski, 2015).

Safety And Hazards

The safety and hazards of this compound are not explicitly mentioned in the search results. However, related compounds have been classified as Acute Tox. 3 Oral - Aquatic Chronic 44.

Zukünftige Richtungen

The future directions of this compound are not explicitly mentioned in the search results. However, given its use as an intermediary for the synthesis of antiviral drugs2, it could potentially be used in the development of new treatments for viral diseases.

Please note that this information is based on the available search results and may not be fully comprehensive or accurate. For more detailed information, please refer to the original sources or consult with a chemistry professional.

Eigenschaften

IUPAC Name |

(2,3-dibenzoyloxy-5-iodo-6-methyloxan-4-yl) benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23IO7/c1-17-21(28)22(33-24(29)18-11-5-2-6-12-18)23(34-25(30)19-13-7-3-8-14-19)27(32-17)35-26(31)20-15-9-4-10-16-20/h2-17,21-23,27H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBWMMOQMFEMPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23IO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Dibenzoyloxy-5-iodo-6-methyloxan-4-yl) benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1350164.png)

![2-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]acetic acid](/img/structure/B1350173.png)

![1,2-Bis[2'-(trifluoromethyl)phenyl]ethane](/img/structure/B1350187.png)